5,6-dimethyl-3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one
CAS No.: 1705870-02-5
Cat. No.: VC4233460
Molecular Formula: C14H16N4O3S
Molecular Weight: 320.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705870-02-5 |
|---|---|
| Molecular Formula | C14H16N4O3S |
| Molecular Weight | 320.37 |
| IUPAC Name | 5,6-dimethyl-3-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]pyrimidin-4-one |
| Standard InChI | InChI=1S/C14H16N4O3S/c1-9-10(2)16-8-18(13(9)20)7-12(19)17-5-11(6-17)21-14-15-3-4-22-14/h3-4,8,11H,5-7H2,1-2H3 |
| Standard InChI Key | PXBOVGAWYWWPQY-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)OC3=NC=CS3)C |
Introduction
Structural Overview
This compound is characterized by:
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Core Structure: A pyrimidin-4(3H)-one ring system, which is a six-membered heterocyclic structure containing two nitrogen atoms.
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Substituents:
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5,6-Dimethyl Groups: These methyl groups enhance the lipophilicity and may influence biological activity.
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2-Oxoethyl Side Chain: This functional group connects the pyrimidine core to the azetidine ring.
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Azetidine Ring: A four-membered nitrogen-containing ring, known for its rigidity and potential bioactivity.
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Thiazole Moiety: A sulfur and nitrogen-containing five-membered aromatic ring, often associated with antimicrobial and pharmacological properties.
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Molecular Formula
The molecular formula can be deduced as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Synthesis Pathways
The synthesis of compounds like 5,6-dimethyl-3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. While specific details for this compound are not readily available in the provided sources, similar pyrimidinone derivatives are synthesized using:
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Formation of Pyrimidinone Core:
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Condensation of urea or guanidine derivatives with β-dicarbonyl compounds under acidic or basic conditions.
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Introduction of methyl groups at the 5 and 6 positions through alkylation.
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Attachment of Azetidine Ring:
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Azetidine derivatives are often introduced via nucleophilic substitution or cyclization reactions involving halogenated precursors.
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Incorporation of Thiazole Moiety:
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The thiazole ring can be added through condensation reactions involving α-haloketones and thiourea.
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Final Assembly:
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Coupling reactions (e.g., esterification or amidation) link the thiazole and azetidine moieties to the pyrimidinone core.
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Typical Reaction Conditions
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Solvents: Ethanol or dimethylformamide (DMF).
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Catalysts: Acidic or basic catalysts like p-toluenesulfonic acid or potassium carbonate.
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Temperature: Reflux conditions are commonly employed.
Analytical Characterization
To confirm the structure and purity of such compounds, a range of analytical techniques is utilized:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR provide detailed information on proton and carbon environments.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups based on characteristic absorption bands.
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Elemental Analysis:
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Confirms the empirical formula by determining percentages of C, H, N, O, and S.
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Biological Significance
Compounds containing pyrimidinone cores with thiazole and azetidine substituents have been widely studied for their pharmacological potential:
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Antimicrobial Activity:
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The thiazole moiety is known to exhibit antibacterial and antifungal properties by interacting with microbial enzymes.
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Anticancer Potential:
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Pyrimidinones can inhibit enzymes like thymidylate synthase, crucial for DNA synthesis in cancer cells.
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Anti-inflammatory Properties:
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Molecular docking studies suggest that similar compounds may act as inhibitors of inflammatory pathways (e.g., 5-lipoxygenase).
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Research Applications
This compound could serve as a lead molecule for drug discovery programs targeting:
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Infectious diseases caused by resistant bacteria or fungi.
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Chronic inflammatory conditions such as arthritis.
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Certain types of cancers where pyrimidine analogs show efficacy.
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